molecular formula C8H6BrFN2O B8520342 2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile

2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile

Cat. No. B8520342
M. Wt: 245.05 g/mol
InChI Key: SDRXWXSOGFPDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6BrFN2O and its molecular weight is 245.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

2-amino-5-bromo-4-fluoro-3-hydroxy-6-methylbenzonitrile

InChI

InChI=1S/C8H6BrFN2O/c1-3-4(2-11)7(12)8(13)6(10)5(3)9/h13H,12H2,1H3

InChI Key

SDRXWXSOGFPDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)F)O)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-5-bromo-4-fluoro-3-methoxy-6-methylbenzonitrile (I-45) (8.63 g, 33.30 mmol) was dissolved in methylene chloride (270 ml), and at −20° C., boron tribromide (1 M methylene chloride solution, 100 ml, 100.00 mmol) was gradually dropwise added. With gradually heating, this was stirred at room temperature for 15 hours. After the reaction, water with ice was added, followed by neutralization to pH of 7 with an aqueous saturated sodium hydrogencarbonate solution. Adding methylene chloride for fractionation was tried, but resulted in suspension, and therefore, this was dissolved in ethyl acetate, washed with saturated brine. The obtained organic layer was dried over anhydrous sodium sulfate, the solvent was evaporated away under reduced pressure. The resulting residue was recrystallized and purified with n-hexane/methylene chloride to obtain the entitled compound (7.86 g, 96%) as a pale brown solid.
Quantity
8.63 g
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reactant
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270 mL
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100 mL
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Yield
96%

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